molecular formula C19H17FN2O3 B3796866 3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole

3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole

Cat. No.: B3796866
M. Wt: 340.3 g/mol
InChI Key: HOHDNGPFGDWMRJ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a fluorophenyl group, and a methoxy-substituted chromenyl group

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzyl bromide with 6-methoxy-3,4-dihydro-2H-chromen-3-amine to form an intermediate, which is then cyclized with cyanogen bromide to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated that the compound may have therapeutic potential in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, the compound may interact with cell membrane components, leading to increased permeability and cell death in microbial cells.

Comparison with Similar Compounds

3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-[(4-chlorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and chemical reactivity.

    3-[(4-bromophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole:

    3-[(4-methylphenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole: The methylphenyl group may affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-23-16-6-7-17-13(10-16)9-14(11-24-17)19-21-18(22-25-19)8-12-2-4-15(20)5-3-12/h2-7,10,14H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHDNGPFGDWMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C3=NC(=NO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-[(4-fluorophenyl)methyl]-5-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)-1,2,4-oxadiazole

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